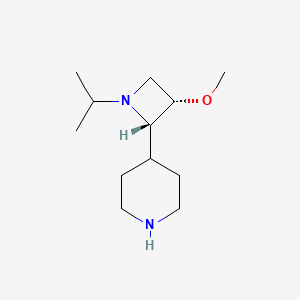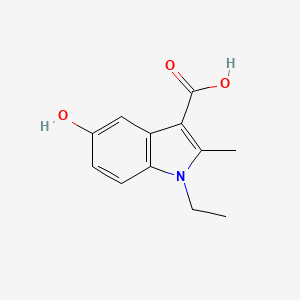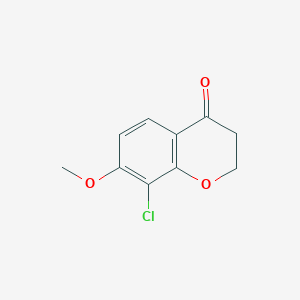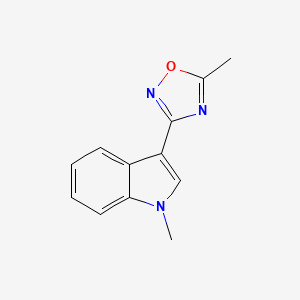
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while oxadiazoles are valued for their stability and diverse chemical reactivity. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid hydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxadiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives.
Applications De Recherche Scientifique
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-oxadiazole
- 3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-thiadiazole
Uniqueness
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the indole nitrogen and an oxadiazole ring. This structural combination enhances its stability, reactivity, and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H11N3O |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-methyl-3-(1-methylindol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11N3O/c1-8-13-12(14-16-8)10-7-15(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 |
Clé InChI |
LILJKQDJWHLMFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)C2=CN(C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


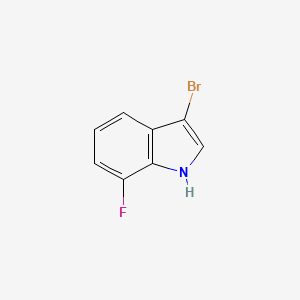
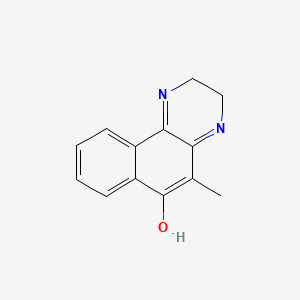
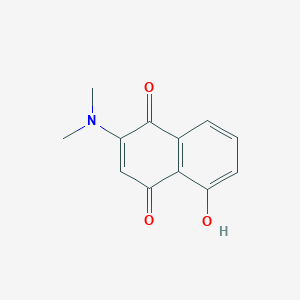
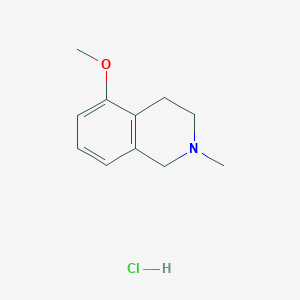
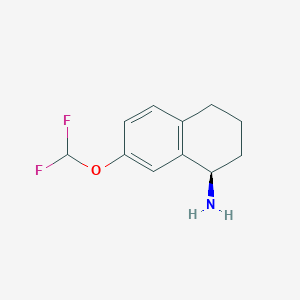

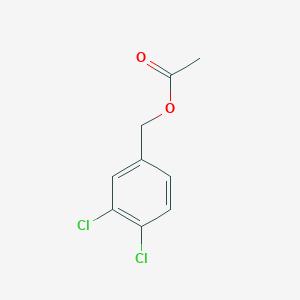
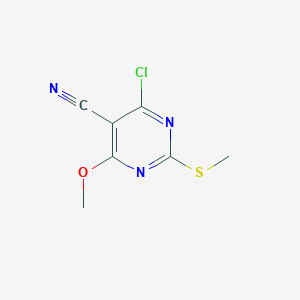
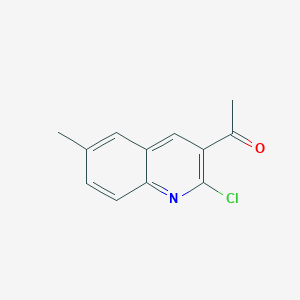

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
